3-Pentylpentane-2,4-dione

Catalog No.
S663200
CAS No.
27970-50-9
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentylpentane-2,4-dione

CAS Number

27970-50-9

Product Name

3-Pentylpentane-2,4-dione

IUPAC Name

3-pentylpentane-2,4-dione

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3

InChI Key

RSYGAEISWXZUKM-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C)C(=O)C

Canonical SMILES

CCCCCC(C(=O)C)C(=O)C

Flavor and Fragrance Chemistry

Specific Scientific Field: Organic chemistry, particularly flavor and fragrance research.

Summary:

3-Pentylpentane-2,4-dione: contributes to the aroma and taste of various foods and beverages. It is a key component in the synthesis of fruity and buttery flavors. Researchers study its interactions with other volatile compounds to understand flavor perception and enhance food products.

Experimental Procedures:

Results: Quantitative data on flavor thresholds, sensory evaluations, and GC-MS analyses reveal the compound’s impact on overall flavor profiles.

Fluorogenic Probe for Sulfite Detection

Specific Scientific Field: Analytical chemistry and environmental monitoring.

Summary:

3-Pentylpentane-2,4-dione: serves as a fluorogenic probe for detecting sulfite (SO₃²⁻) in various matrices. Its fluorescence intensity increases upon reaction with sulfite ions, allowing rapid and sensitive detection.

Experimental Procedures:

    Reaction: The compound reacts with sulfite ions, leading to a fluorescent product.

    Quantification: Fluorescence spectroscopy measures the intensity change, correlating it with sulfite concentration.

Results: The method provides a simple, effective, and quick alternative for quality control and clinical study assays of sulfite .

3-Pentylpentane-2,4-dione, with the molecular formula C10H18O2C_{10}H_{18}O_{2}, is a beta-diketone characterized by two carbonyl groups located at the second and fourth positions of a pentane chain, with a pentyl substituent at the third position. This compound appears as a colorless to yellow liquid and is less dense than water, with a boiling point of approximately 284.7°F (about 140.4°C) and a melting point of -10.3°F (-23.5°C) . Its vapors are heavier than air, which poses potential inhalation hazards.

Typical for beta-diketones:

  • Halogenation: In the presence of chlorine and a base like sodium hydroxide, it can undergo halogenation at the alpha position, leading to products such as trichloroketones .
  • Condensation Reactions: It can participate in aldol condensation reactions, forming larger carbon chains or cyclic compounds.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Synthesis of 3-pentylpentane-2,4-dione can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of pentan-2-one with appropriate alkylating agents under acidic conditions.
  • Direct Alkylation: Direct alkylation of pentane-2,4-dione using alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide has been reported .
  • Utilizing Cobalt Complexes: Recent studies have shown that cobalt complexes can facilitate the synthesis of derivatives from pentane-2,4-dione through various catalytic processes .

3-Pentylpentane-2,4-dione has several applications:

  • Solvent in Organic Synthesis: It is used as a solvent in various organic reactions due to its ability to dissolve many organic compounds.
  • Precursor for Synthesis: It serves as a precursor for synthesizing other chemical compounds, including pharmaceuticals and agrochemicals.
  • Flavoring Agent: Like other diketones, it may find applications in flavoring and fragrance industries due to its pleasant odor.

Interaction studies involving 3-pentylpentane-2,4-dione often focus on its reactivity with various reagents:

  • Reactivity with Reducing Agents: Studies indicate that it reacts readily with reducing agents, producing alcohols or other functional groups.
  • Catalytic Transformations: Research has shown that it can act as a ligand in coordination chemistry, influencing catalytic processes .

Several compounds share structural similarities with 3-pentylpentane-2,4-dione. Here are some notable examples:

Compound NameStructureUnique Features
AcetylacetoneC5H8O2Most common beta-diketone; widely used as a solvent.
3-Methylpentane-2,4-dioneC8H14O2Similar structure but shorter carbon chain; less volatile.
1-AcetylcyclopentanedioneC7H10O2Contains a cyclic structure; different reactivity profile.
Pentane-1,3-dioneC5H8O2Different positioning of carbonyl groups; less stable than its counterparts.

The uniqueness of 3-pentylpentane-2,4-dione lies in its longer pentyl chain which influences its physical properties and reactivity compared to these similar compounds.

3-Pentylpentane-2,4-dione, first synthesized in the mid-20th century, emerged as part of efforts to expand the utility of β-diketones in organic synthesis. Early synthetic routes involved alkylation of pentane-2,4-dione (acetylacetone) with pentyl halides under basic conditions. For example, the reaction of pentane-2,4-dione with pentyl bromide in acetone using potassium carbonate as a base yielded this compound. Its development paralleled advancements in diketone chemistry, which gained momentum due to the versatility of β-diketones in coordination chemistry and heterocyclic synthesis.

Classification within β-Diketone Family

As a linear β-diketone, 3-pentylpentane-2,4-dione belongs to a class of compounds characterized by two ketone groups separated by a single carbon atom. This structural motif enables keto-enol tautomerism, a feature critical to its reactivity. Unlike cyclic or double-bond-containing β-diketones, its linear alkyl chain (pentyl group at the 3-position) enhances lipophilicity, making it valuable in applications requiring nonpolar solvents.

Table 1: Classification of β-Diketones

TypeExampleStructural Feature
Linear (lbdk)3-Pentylpentane-2,4-dioneTwo ketones in linear alkyl chain
Cyclic (cbdk)Cyclohexane-1,3-dioneKetones in a ring system
Double-bond (dbdk)FurilConjugated double bond

Nomenclature and Systematic Identification

The systematic IUPAC name, 3-pentylpentane-2,4-dione, reflects its structure: a pentane backbone with ketone groups at positions 2 and 4, and a pentyl substituent at position 3. Key identifiers include:

  • CAS Registry Number: 27970-50-9
  • Molecular Formula: C₁₀H₁₈O₂
  • Molecular Weight: 170.25 g/mol
    Alternative names include 3-n-amyl-2,4-pentanedione and 3-pentylacetylacetone. Spectroscopic data (IR, NMR) confirm its structure, with characteristic carbonyl stretches near 1700 cm⁻¹ and enolic proton resonances at δ 15–17 ppm in ^1H NMR.

Significance in Organic Chemistry Research

This compound serves as a precursor in synthesizing heterocycles (e.g., pyrroles, thiazolidinones) and metal complexes. For instance, its reaction with cyanothioacetamide yields 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a scaffold explored for antiviral activity. Additionally, its chelating ability facilitates the preparation of transition-metal catalysts used in organic transformations.

Molecular Structure Analysis

3-Pentylpentane-2,4-dione represents a significant beta-diketone compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1]. The compound features a distinctive pentane backbone with ketone groups positioned at carbons 2 and 4, and a pentyl substituent at carbon 3 [1]. The International Union of Pure and Applied Chemistry name is 3-pentylpentane-2,4-dione, with the Chemical Abstracts Service registry number 27970-50-9 [1].

The molecular structure is characterized by a central methine carbon bearing a pentyl side chain, flanked by two acetyl groups [1]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCC(C(=O)C)C(=O)C, indicating the linear pentyl chain attached to the tertiary carbon center [1]. The International Chemical Identifier key RSYGAEISWXZUKM-UHFFFAOYSA-N provides a unique molecular fingerprint for database identification [1].

Structural analysis reveals the compound possesses six rotatable bonds, contributing to conformational flexibility [1]. The exact mass is 170.130679813 Da with a topological polar surface area of 34.1 Ų [1]. The molecule contains two hydrogen bond acceptor sites corresponding to the carbonyl oxygen atoms, while exhibiting zero hydrogen bond donor capacity [1].

Physical Properties

Boiling Point (237.7°C at 760mmHg) and Melting Point Characteristics

3-Pentylpentane-2,4-dione exhibits a boiling point of 237.7°C at standard atmospheric pressure (760mmHg) [2]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [2]. The substantial thermal energy required for vaporization indicates moderate intermolecular attractions despite the compound's organic nature [2].

The tautomeric equilibrium of 3-pentylpentane-2,4-dione involves the interconversion between keto and enol forms through proton transfer mechanisms. Like other beta-diketones, this compound exhibits a preference for the enol tautomer due to intramolecular hydrogen bonding stabilization [4] [5]. The equilibrium position is influenced by the formation of a six-membered chelate ring through hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen [5] [6].

The dynamic nature of this equilibrium means that both tautomeric forms coexist in solution, with the ratio dependent on environmental conditions [4] [6]. The interconversion mechanism involves the migration of a hydrogen atom from the central carbon to one of the carbonyl oxygen atoms, accompanied by the reorganization of double bonds [4] [5]. This process is facilitated by both acid and base catalysis, with the catalytic pathways involving different transition states and intermediate species [4] [5].

Computational studies on related beta-diketones indicate that the tautomerization process proceeds through a four-membered ring transition state [7] [8]. The activation energy for this process typically ranges from 30 to 35 kilocalories per mole, making the interconversion relatively facile under ambient conditions [7] [8] [9] [10].

Solvent Effects on Tautomeric Ratios

The solvent environment exerts significant influence on the tautomeric equilibrium of 3-pentylpentane-2,4-dione. Research on structurally similar beta-diketones demonstrates that solvent polarity directly affects the relative stability of keto and enol forms [7] [8] [11].

SolventDielectric ConstantKeto-Enol Energy Difference (kcal/mol)Enol Stabilization
Gas Phase1.0-17.89Highest
Cyclohexane2.0-17.34High
Carbon Tetrachloride2.2-17.27High
Methanol32.7-16.55Moderate
Water78.4-16.50Lowest

In non-polar solvents such as cyclohexane and carbon tetrachloride, the enol form maintains higher stability due to the preservation of intramolecular hydrogen bonding [11]. The absence of competing intermolecular interactions allows the chelate ring to remain intact, favoring the enol tautomer [11] [12].

Polar protic solvents like methanol and water can disrupt the intramolecular hydrogen bonding by forming competing hydrogen bonds with both the carbonyl oxygen and the enolic hydroxyl group [11] [12]. This disruption reduces the energetic advantage of the enol form, leading to a shift toward the keto tautomer [11]. The effect is particularly pronounced in solvents capable of both hydrogen bond donation and acceptance [11].

Aprotic polar solvents such as dimethyl sulfoxide exhibit complex behavior, as they can selectively stabilize different tautomeric forms through specific interactions [11]. These solvents may preferentially solvate the more polar keto form while having minimal impact on the intramolecular hydrogen bonding in the enol form [11].

Computational Studies of Tautomerism

Transition State Analysis

Density functional theory calculations have provided detailed insights into the transition state structures involved in the tautomerization of beta-diketones [7] [8]. The transition state for 3-pentylpentane-2,4-dione tautomerization is characterized by a four-membered ring configuration involving the migrating hydrogen, the two carbonyl oxygens, and the central carbon atom [7] [8].

The geometric parameters of this transition state reveal bond lengths intermediate between those of the reactant and product forms [7] [8]. The hydrogen bond distance in the transition state typically measures between 1.65 and 1.70 angstroms, indicating partial bond formation to the accepting oxygen while maintaining partial bonding to the donating carbon [7] [8].

Intrinsic reaction coordinate calculations confirm that this four-membered transition state connects the keto and enol minima on the potential energy surface [7] [8]. The reaction pathway demonstrates that the tautomerization proceeds via a concerted mechanism rather than through discrete ionic intermediates [7] [8].

Energetics of Tautomeric Interconversion

The energetic landscape of tautomeric interconversion reveals important thermodynamic and kinetic parameters. For related beta-diketones studied using similar computational methods, the activation energy barrier for the forward reaction (keto to enol) ranges from 30.61 kilocalories per mole in the gas phase to 31.26 kilocalories per mole in aqueous solution [7] [8].

ParameterGas PhaseSolution Phase
Transition State Energy Barrier (kcal/mol)30.6131.23-31.26
Keto-Enol Energy Difference (kcal/mol)-17.89-16.50 to -16.55
Four-membered Ring Transition StateConfirmedConfirmed

The relatively modest variation in activation energies across different environments suggests that the intrinsic barrier to tautomerization is primarily determined by the molecular structure rather than external factors [7] [8]. However, the thermodynamic preference for the enol form shows greater sensitivity to solvent effects, with the energy difference between tautomers decreasing in polar solvents [7] [8].

Experimental measurements of activation energies for pentanedione tautomerization using gas chromatographic methods have yielded values of approximately 42.7 kilojoules per mole (approximately 10.2 kilocalories per mole) [9] [10]. This lower experimental value likely reflects the influence of surface catalysis in the chromatographic system, which can facilitate the tautomerization process [9] [10].

Density Functional Theory Investigations

Density functional theory calculations using the B3LYP functional with 6-31+G(d) basis sets have proven particularly effective for studying beta-diketone tautomerism [7] [8] [13]. These calculations accurately reproduce experimental observations regarding the relative stability of tautomeric forms and the nature of the transition states [7] [8].

The electronic structure analysis reveals that the enol form benefits from resonance stabilization involving the conjugated system formed by the carbon-carbon double bond and the adjacent carbonyl group [13]. Natural bond orbital analysis demonstrates significant electron delocalization within this framework, contributing to the thermodynamic stability of the enol tautomer [13].

Atoms in molecules analysis has been applied to characterize the intramolecular hydrogen bonding in enol tautomers [13]. The results show that the hydrogen bond exhibits characteristics of resonance-assisted hydrogen bonding, where the pi-electron delocalization enhances the strength of the hydrogen bond compared to conventional hydrogen bonds [13].

The computational investigations also reveal that the pentyl substituent influences the electronic structure through hyperconjugative interactions with the beta-diketone framework [13]. These interactions contribute to the overall stability of the molecule and may affect the position of the tautomeric equilibrium [13].

Influence of Pentyl Substituent on Tautomeric Behavior

The pentyl substituent at the 3-position of the pentanedione framework exerts both electronic and steric influences on the tautomeric equilibrium. Alkyl substituents generally exhibit electron-donating properties through hyperconjugation, which can stabilize both keto and enol forms but to different extents [14] [15].

The extended carbon chain of the pentyl group provides additional conformational flexibility compared to smaller alkyl substituents [14]. This flexibility allows the molecule to adopt conformations that minimize steric interactions while maintaining favorable electronic configurations [14]. The length of the pentyl chain places it beyond the immediate vicinity of the tautomeric center, reducing direct steric interference with the hydrogen bonding in the enol form [14].

Studies on substituted beta-diketones indicate that alkyl substituents at the 3-position generally favor the enol tautomer through modest stabilization effects [15]. The electron-donating nature of alkyl groups enhances the electron density on the carbonyl oxygens, strengthening the intramolecular hydrogen bond in the enol form [15] [16].

Substitution TypeEffect on Enol StabilityMechanism
Alkyl (pentyl) at C-3Moderate enhancementHyperconjugation, steric effects
Electron-donating groupsEnhancementElectron donation to carbonyl
Electron-withdrawing groupsDestabilizationElectron withdrawal from enol

The pentyl substituent also influences the molecular lipophilicity, as evidenced by the compound's calculated partition coefficient [17] [18]. This property affects the compound's behavior in different solvent systems and may influence the apparent tautomeric ratios observed in biphasic systems [17].

Comparative analysis with other alkyl-substituted pentanediones suggests that the length of the alkyl chain has a relatively minor impact on the fundamental tautomeric behavior once the chain extends beyond three carbon atoms [14]. However, the increased molecular weight and hydrophobic character imparted by the pentyl group can affect the compound's physical properties and solution behavior [17] [18].

Comparative Analysis with Other Substituted Pentanediones

Comparative studies with other substituted pentanediones reveal important structure-activity relationships in tautomeric behavior. The parent compound, unsubstituted pentane-2,4-dione (acetylacetone), exhibits approximately 76% enol content under ambient conditions [4] [5]. This serves as a baseline for evaluating the effects of various substituents [4] [5].

3-Phenyl-2,4-pentanedione demonstrates enhanced enol stability compared to the parent compound due to extended conjugation between the aromatic ring and the beta-diketone system [7] [8] [19]. The phenyl substituent provides additional resonance stabilization, increasing the preference for the enol form [7] [19]. Computational studies indicate that the keto-enol energy difference for the phenyl derivative is more negative than for alkyl-substituted analogs [7] [8].

Electron-withdrawing substituents such as halogen atoms or nitro groups generally destabilize the enol form by reducing electron density on the carbonyl oxygens [15] [20]. This effect weakens the intramolecular hydrogen bonding and shifts the equilibrium toward the keto tautomer [15] [20]. Studies on 3-chloro-2,4-pentanedione confirm this pattern, showing reduced enol content compared to the parent compound [21].

Sterically bulky substituents at the 3-position can affect tautomeric equilibrium through conformational constraints [15]. While small alkyl groups like methyl or ethyl have minimal steric impact, larger substituents may restrict molecular conformations and influence the stability of the chelate ring in the enol form [15]. However, the pentyl group represents an intermediate case where steric effects are present but not dominant [15].

The comparative analysis also extends to metal coordination behavior, where different substituted pentanediones exhibit varying affinities for metal centers [14]. The electronic properties imparted by different substituents influence the basicity of the carbonyl oxygens and consequently affect chelation strength [14]. This property has practical implications for applications in metal extraction and catalysis [14].

Temperature effects on tautomeric equilibrium show consistent patterns across different substituted pentanediones, with higher temperatures generally favoring the keto form due to entropic considerations [22] [11]. However, the magnitude of this effect varies with the nature of the substituent and the solvent environment [22] [11].

The relationship between substituent electronic properties and tautomeric behavior can be quantified using Hammett-type linear free energy relationships [15] [23]. These correlations provide predictive tools for estimating the tautomeric preferences of new substituted pentanediones based on known substituent parameters [15] [23].

XLogP3

2.4

Other CAS

27970-50-9

Wikipedia

3-Pentylpentane-2,4-dione

Dates

Last modified: 08-15-2023

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